

Cyprodinil-13C6: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Cyprodinil-13C6

Cat. No.: B12416050

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyprodinil-13C6 is the isotopically labeled form of Cyprodinil, a broad-spectrum anilinopyrimidine fungicide. In **Cyprodinil-13C6**, the six carbon atoms of the phenyl ring are replaced with the stable isotope carbon-13. This labeling makes it an invaluable tool in a variety of research applications, particularly as an internal standard in analytical chemistry for the quantification of Cyprodinil residues in environmental and biological samples. Its use is crucial for metabolism, environmental fate, and mechanistic studies.

This technical guide provides a comprehensive overview of **Cyprodinil-13C6**, including its chemical and physical properties, relevant signaling pathways of its unlabeled analogue, and detailed experimental protocols for its use in research.

Chemical and Physical Properties

Cyprodinil-13C6 is primarily available as an analytical standard in a neat or solid format.^[1]

The following tables summarize its key quantitative data.

Identifier	Value	Reference
IUPAC Name	4-Cyclopropyl-6-methyl-N-(phenyl- ¹³ C ₆)pyrimidin-2-amine	[1]
Synonyms	(4-Cyclopropyl-6-methyl-pyrimidin-2-yl)phenyl- ¹³ C ₆ -amine	[1]
CAS Number	1773496-63-1	[1][2]
Molecular Formula	¹³ C ₆ C ₈ H ₁₅ N ₃	[1]
Molecular Weight	231.24 g/mol	[1]

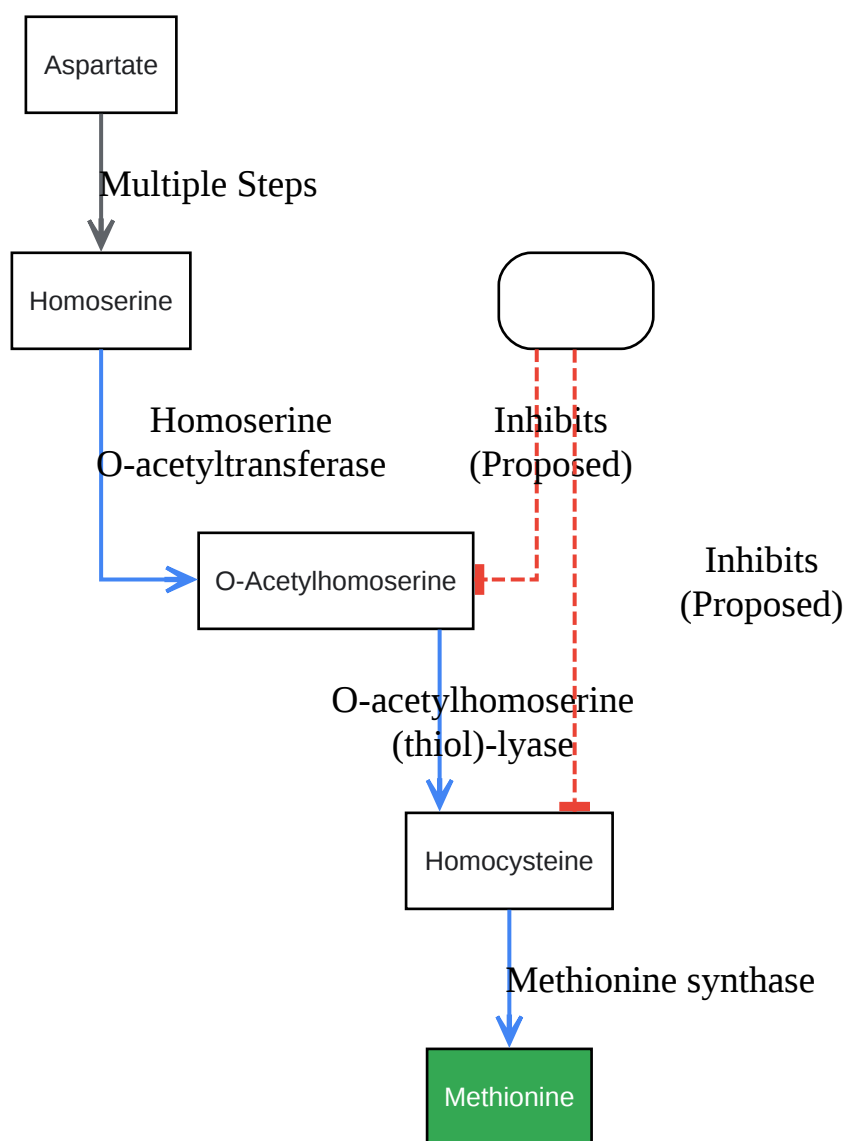
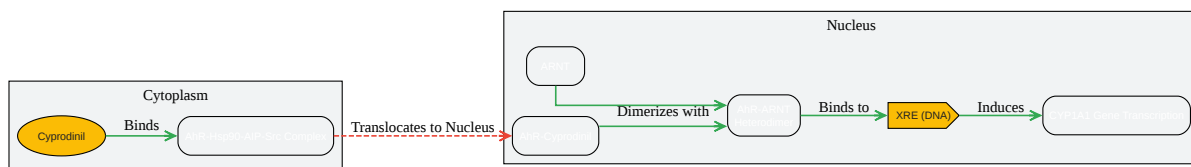
Property	Value	Reference
Melting Point	69 °C	[2]
Appearance	Fine white crystals	
Solubility in Water (unlabeled Cyprodinil)	20 mg/L (pH 5.0, 25°C), 13 mg/L (pH 7.0, 25°C), 15 mg/L (pH 9.0, 25°C)	
Solubility in Organic Solvents (unlabeled Cyprodinil)	Acetone: >500 g/L, Dichloromethane: >500 g/L, Ethyl acetate: >500 g/L, Hexane: 26 g/L, Methanol: 150 g/L, Octanol: 140 g/L, Toluene: 440 g/L	

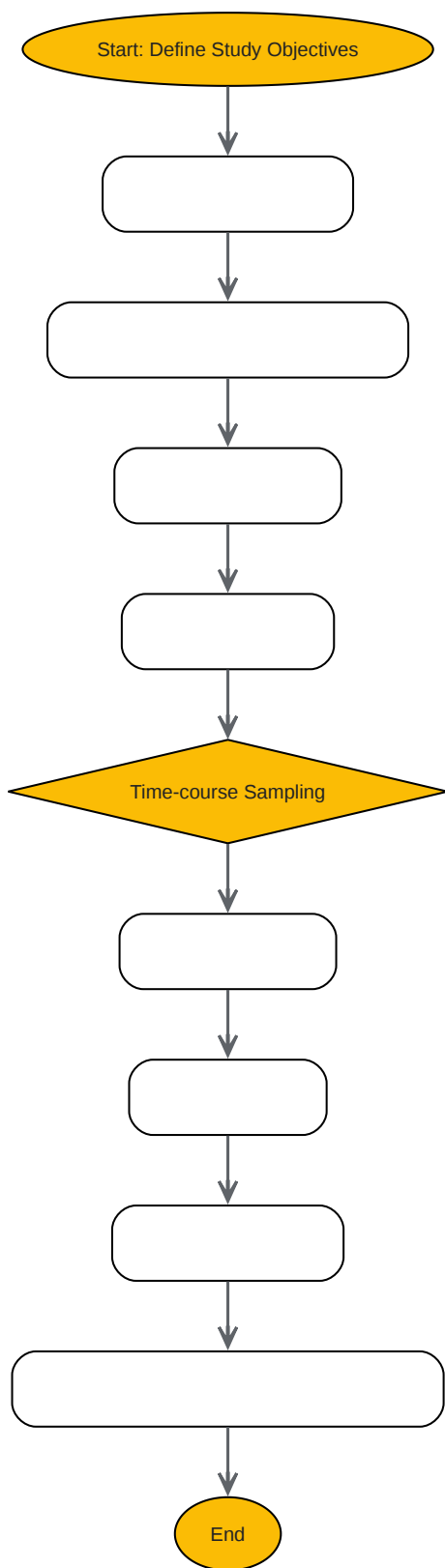
Signaling Pathways of Cyprodinil

Understanding the biological activity of the unlabeled parent compound, Cyprodinil, is essential for designing and interpreting studies using **Cyprodinil-¹³C₆**. Cyprodinil is known to interact with several biological pathways.

Aryl Hydrocarbon Receptor (AhR) Activation

Cyprodinil acts as an activator of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in xenobiotic metabolism.[3] Upon binding to Cyprodinil, the AhR translocates to the nucleus, forms a heterodimer with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) on DNA. This leads to the transcription of target genes, most notably Cytochrome P450 1A1 (CYP1A1), an enzyme involved in the metabolism of foreign compounds.





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